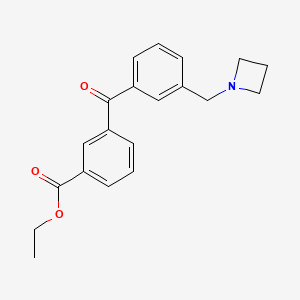

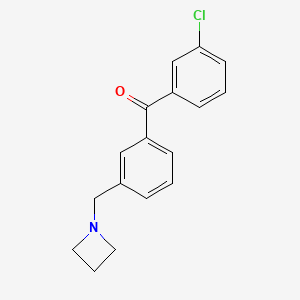

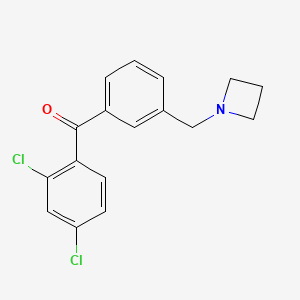

![molecular formula C10H16ClN5O B1293391 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol CAS No. 1017782-76-1](/img/structure/B1293391.png)

2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol is a derivative of 2-amino-4-pyrimidinylamino ethanol, which is a class of compounds known for their potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with potential antitumor activities and the ability to fit into the active site of anti-cancer proteins have been studied.

Synthesis Analysis

The synthesis of related piperazine-based tertiary amino alcohols involves aminomethylation of certain ethanones with paraformaldehyde and substituted piperazines in ethanol. This process yields propan-1-ones, which are then reacted with alkyl or aryl magnesium halides to form the tertiary amino alcohols. These can be further converted to dihydrochlorides, which are relevant for their potential biological activities .

Molecular Structure Analysis

Although the exact molecular structure analysis of 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol is not provided, similar compounds have been synthesized and studied using molecular docking techniques. These studies reveal how such compounds could interact with the active site of HDAC2, an anti-cancer protein, suggesting a potential mechanism for their antitumor activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of ketene dithioacetal with 2-aminoethanol or l-amino-2-propanol to produce substituted 2-methyleneoxazolidines. These intermediates are then utilized in the synthesis of 6-aryl-2-amino-4-pyrimidinamine derivatives, which are structurally related to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol are not directly discussed in the provided papers. However, the properties of similar compounds, such as their ability to be converted to dihydrochlorides and their interactions with biological targets, are indicative of their potential as pharmacologically active molecules .

Eigenschaften

IUPAC Name |

2-[4-(2-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5O/c11-8-7-9(14-10(12)13-8)16-3-1-15(2-4-16)5-6-17/h7,17H,1-6H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQBEKPAFPSBCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211724 |

Source

|

| Record name | 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol | |

CAS RN |

1017782-76-1 |

Source

|

| Record name | 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

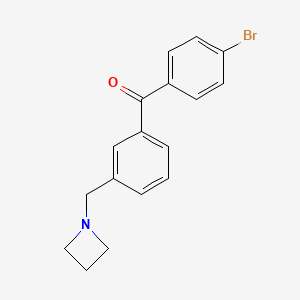

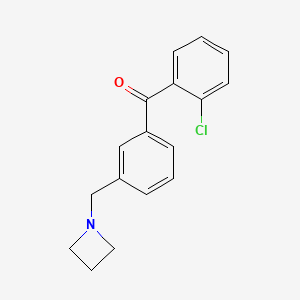

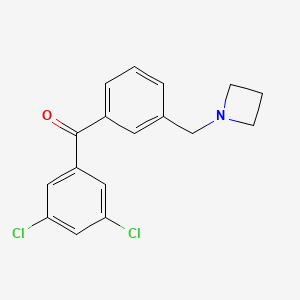

![3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293330.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)